

# Physical and chemical properties of labeled tranexamic acid

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## Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

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## In-Depth Technical Guide to Labeled Tranexamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of isotopically labeled tranexamic acid, a crucial tool in pharmaceutical research and development. This document details the synthesis, analysis, and application of these labeled compounds, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and mechanistic studies.

## Core Physical and Chemical Properties

Isotopically labeled tranexamic acid, where one or more atoms have been replaced by their isotope, is chemically identical to the unlabeled drug but can be readily traced and quantified. The most commonly used isotopes for labeling tranexamic acid are Carbon-13 ( $^{13}\text{C}$ ), Carbon-14 ( $^{14}\text{C}$ ), and Tritium ( $^3\text{H}$ ). The choice of isotope depends on the specific application, with stable isotopes like  $^{13}\text{C}$  being ideal for mass spectrometry-based metabolic studies and radioactive isotopes like  $^{14}\text{C}$  and  $^3\text{H}$  enabling sensitive detection in tracer studies.

A summary of the key physical and chemical properties of various labeled and unlabeled forms of tranexamic acid is presented in Table 1. This data is essential for accurate experimental design and interpretation.

Table 1: Physical and Chemical Properties of Unlabeled and Labeled Tranexamic Acid

Property	Unlabeled Tranexamic Acid	[ <sup>13</sup> C <sub>6</sub> ]-Tranexamic Acid	[ <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N]-Tranexamic Acid
Chemical Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	C <sub>2</sub> <sup>13</sup> C <sub>6</sub> H <sub>15</sub> NO <sub>2</sub>	C <sub>6</sub> <sup>13</sup> C <sub>2</sub> H <sub>15</sub> <sup>15</sup> NO <sub>2</sub>
Molecular Weight (g/mol)	157.21	163.17	160.19[1]
Appearance	White or almost white, crystalline powder[2]	Solid	Solid[3]
Solubility	Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether.[2]	Information not readily available, but expected to be similar to unlabeled tranexamic acid.	Water: slightly soluble[3]
Melting Point (°C)	>300 (decomposes)	Information not readily available.	Information not readily available.
Isotopic Enrichment	N/A	≥99% <sup>13</sup> C[4]	Information not readily available.
Purity	Conforms to pharmacopeial standards.	≥98%[4]	>95% (HPLC)[1]
Storage Temperature	Room temperature; do not freeze.[5]	Information not readily available.	+4°C[1]

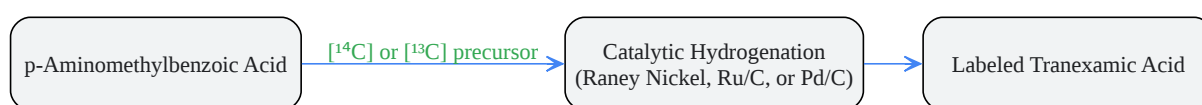
## Synthesis of Labeled Tranexamic Acid

The synthesis of isotopically labeled tranexamic acid requires specialized techniques to incorporate the desired isotope at a specific position within the molecule. While detailed proprietary synthesis methods are often not fully disclosed, the general principles and published routes for unlabeled tranexamic acid can be adapted for isotopic labeling.

## General Synthetic Strategies

Several synthetic routes for tranexamic acid have been reported, often starting from p-aminomethylbenzoic acid or dimethyl terephthalate.[6][7][8] The key step for isotopic labeling is the introduction of the labeled precursor at an appropriate stage. For example, in syntheses starting from p-aminomethylbenzoic acid, the aminomethyl group or the carboxylic acid group can be targeted for  $^{14}\text{C}$  or  $^{13}\text{C}$  labeling.

A common approach for synthesizing tranexamic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid under alkaline conditions.[6]



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Caption: General synthesis scheme for labeled tranexamic acid.

## Tritium Labeling

Tritium labeling can be achieved through several methods, including catalytic tritium-halogen exchange or the use of tritiated reducing agents.[9][10] A common strategy involves the reduction of a suitable precursor with a tritiated borohydride reagent. The choice of solvent is critical to maximize the specific radioactivity of the final product.[10]

## Experimental Protocols for Analysis

Accurate quantification and characterization of labeled tranexamic acid are essential for its use in research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

## HPLC Analysis

Reverse-phase HPLC is a widely used method for the analysis of tranexamic acid. Since tranexamic acid lacks a strong chromophore, pre-column derivatization is often necessary for

UV detection.[\[11\]](#) Alternatively, detection can be performed at a low wavelength (e.g., 220 nm).  
[\[12\]](#)

A typical HPLC method for tranexamic acid analysis:[\[12\]](#)

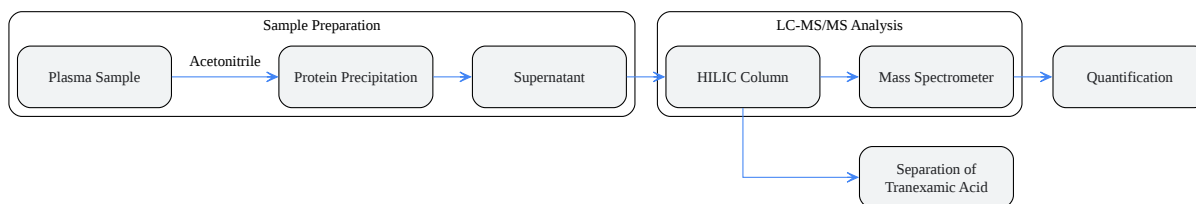
- Column: C18 (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: A mixture of a buffer (e.g., 0.23% sodium lauryl sulfate in a phosphate buffer, pH 2.5) and methanol (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm

## LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of tranexamic acid and its labeled analogues in biological matrices, often without the need for derivatization. Isotopically labeled tranexamic acid (e.g., [ $^{13}\text{C}_2$ ,  $^{15}\text{N}$ ]-tranexamic acid) is an ideal internal standard for these assays.[\[3\]](#)[\[13\]](#)

A representative LC-MS/MS protocol for tranexamic acid in plasma:[\[14\]](#)[\[15\]](#)

- Sample Preparation: Protein precipitation with acetonitrile or a supported liquid extraction.
- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography.
- Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
- MRM Transitions:
  - Tranexamic Acid: m/z 158.2  $\rightarrow$  113.1
  - [ $^{13}\text{C}_2$ ,  $^{15}\text{N}$ ]-Tranexamic Acid (Internal Standard): m/z 161.1  $\rightarrow$  115.1



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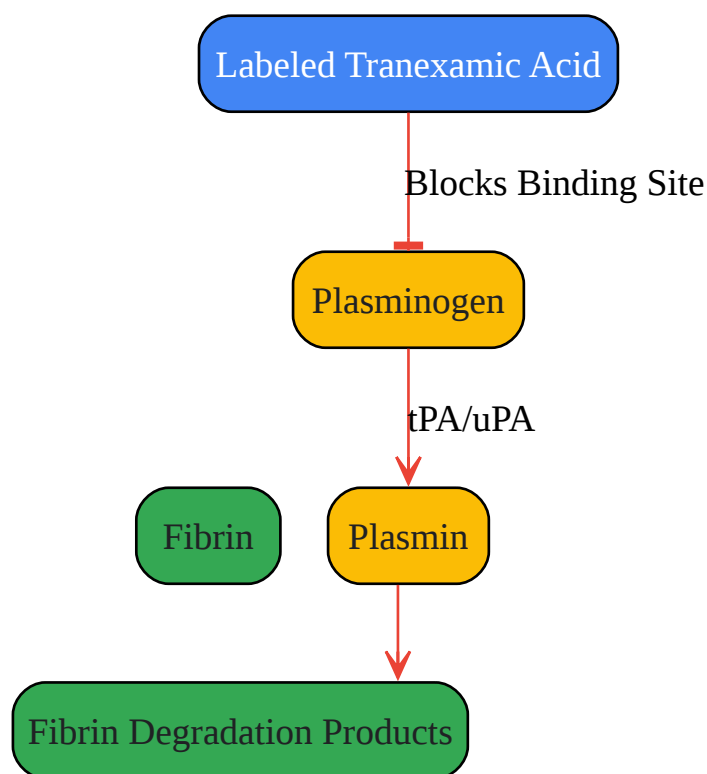
Caption: Workflow for LC-MS/MS analysis of tranexamic acid.

## Applications in Research

Labeled tranexamic acid is an invaluable tool for elucidating the drug's mechanism of action, metabolic fate, and pharmacokinetic profile.

## Mechanism of Action and Signaling Pathways

Tranexamic acid exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin. This prevents the conversion of plasminogen to plasmin, the enzyme responsible for fibrin degradation.[16] Labeled tranexamic acid can be used in receptor binding assays to study its interaction with plasminogen and other components of the fibrinolytic system.



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Caption: Mechanism of action of labeled tranexamic acid.

## Metabolic Fate and Pharmacokinetics

Studies using radiolabeled tranexamic acid have shown that it is primarily excreted unchanged in the urine, with minimal metabolism.<sup>[17]</sup> The use of labeled compounds allows for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters, which are critical for drug development and regulatory approval.

## Conclusion

Isotopically labeled tranexamic acid is a powerful and essential tool for researchers in the pharmaceutical sciences. The ability to trace and quantify this important antifibrinolytic agent with high precision provides invaluable data for understanding its mechanism of action, pharmacokinetics, and metabolic fate. The information and protocols outlined in this guide are intended to support the design and execution of robust and informative studies utilizing labeled tranexamic acid.

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